1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
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Overview
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated quinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the boronic ester group.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound could be used in the development of new materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one would depend on its specific application. For example:
In Organic Synthesis: The boronic ester group can participate in cross-coupling reactions, forming new carbon-carbon bonds through the formation of a palladium-boron intermediate.
In Biological Systems: If the compound exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their function.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolin-2(1H)-one: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
6-Bromo-1-methylquinolin-2(1H)-one: Contains a bromine atom instead of the boronic ester group, which can also participate in cross-coupling reactions but may have different reactivity and selectivity.
Uniqueness
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is unique due to the presence of the boronic ester group, which provides versatility in forming new carbon-carbon bonds through cross-coupling reactions. This makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1219131-68-6 |
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Molecular Formula |
C16H20BNO3 |
Molecular Weight |
285.1 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-9-14(19)18(13)5/h6-10H,1-5H3 |
InChI Key |
YFVDQUJLWUMLNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C=C3)C |
Origin of Product |
United States |
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